molecular formula C20H23N3O2 B5488028 N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

Cat. No.: B5488028
M. Wt: 337.4 g/mol
InChI Key: WUAJQAOLFZOREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against a variety of enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves the inhibition of PTPs. PTPs are enzymes that regulate the activity of proteins by removing phosphate groups from them. By inhibiting PTPs, this compound can modulate cell signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory activity against a variety of PTPs, including PTP1B, TCPTP, and SHP2. Inhibition of these enzymes has been linked to a variety of physiological effects, including improved insulin sensitivity, reduced inflammation, and decreased tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is its potent inhibitory activity against a variety of PTPs. This makes it a useful tool for studying the role of PTPs in cellular processes and for identifying potential drug targets. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. One area of research is the development of more potent and selective PTP inhibitors based on the structure of this compound. Another area of research is the identification of specific PTPs that are involved in the regulation of specific cellular processes, such as insulin signaling or cancer cell growth. Finally, the therapeutic potential of this compound and other PTP inhibitors should be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves the reaction of 2,3-dimethylaniline with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate. The reaction yields this compound as a white solid with a melting point of 220-222°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-6-5-7-18(15(14)2)22-20(25)21-17-10-8-16(9-11-17)19(24)23-12-3-4-13-23/h5-11H,3-4,12-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAJQAOLFZOREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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